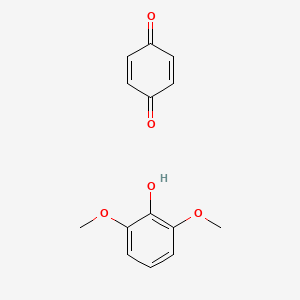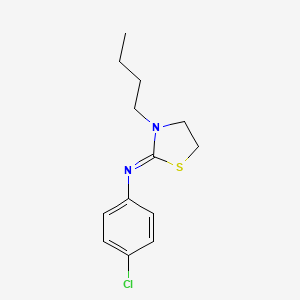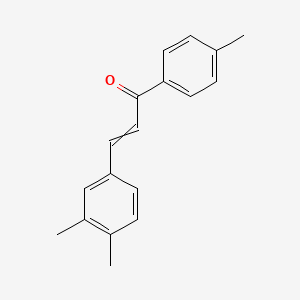
3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methyl groups on both phenyl rings, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethylbenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as solid bases or acidic resins can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The presence of the α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic sites in biomolecules. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dimethylphenyl)-1-phenylprop-2-en-1-one: Lacks the methyl group on the second phenyl ring.
3-(4-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one: Lacks the methyl groups on the first phenyl ring.
3-Phenyl-1-(4-methylphenyl)prop-2-en-1-one: Lacks the methyl groups on both phenyl rings.
Uniqueness
The presence of methyl groups on both phenyl rings in 3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one can influence its chemical reactivity and biological activity. These substituents can affect the compound’s electronic properties, steric hindrance, and overall stability, making it unique compared to similar compounds.
Propriétés
Numéro CAS |
819792-68-2 |
|---|---|
Formule moléculaire |
C18H18O |
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
3-(3,4-dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O/c1-13-4-9-17(10-5-13)18(19)11-8-16-7-6-14(2)15(3)12-16/h4-12H,1-3H3 |
Clé InChI |
DFQBEJAELWEZOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Furan-3-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14214380.png)

![N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea](/img/structure/B14214386.png)
![N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide](/img/structure/B14214394.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)-](/img/structure/B14214396.png)
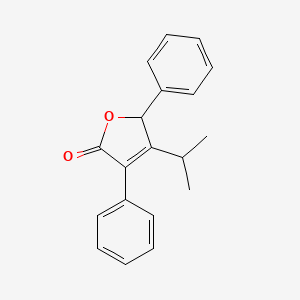
![2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane](/img/structure/B14214407.png)
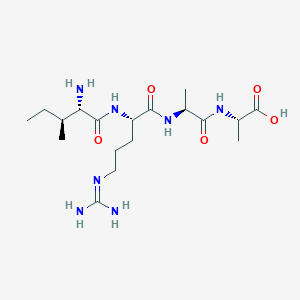

![2,3,4,4-Tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14214442.png)
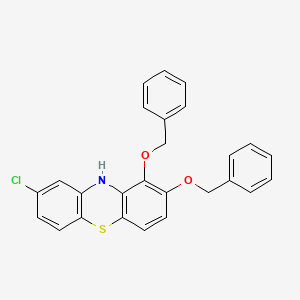
![7-Ethoxy-1,2-difluoro-3-[2-(4-pentylcyclohexyl)ethyl]naphthalene](/img/structure/B14214465.png)
